Methyl quinoline-7-carboxylate
Overview
Description
Methyl quinoline-7-carboxylate is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring. This compound is characterized by a carboxylate group attached to the seventh position of the quinoline ring and a methyl group attached to the carboxylate group. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.
Mechanism of Action
Target of Action
Methyl quinoline-7-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . .
Mode of Action
Quinoline derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Quinoline derivatives have been associated with a wide range of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Quinoline derivatives have been associated with a wide range of bio-responses . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl quinoline-7-carboxylate can be achieved through various methods, including classical and modern synthetic routes. One common method involves the Friedländer reaction, where 2-aminobenzaldehyde reacts with an α-methylene ketone in the presence of a base such as sodium ethoxide under reflux conditions . Another method is the Pfitzinger reaction, which involves the condensation of isatin with a ketone in an alkaline medium .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions: Methyl quinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the carboxylate group can yield quinoline-7-methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline-7-carboxylic acid.
Reduction: Quinoline-7-methanol.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl quinoline-7-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl quinoline-7-carboxylate can be compared with other quinoline derivatives such as:
- Pamaquine
- Chloroquine
- Tafenoquine
- Bulaquine
- Quinine
- Mefloquine
- Amodiaquine
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Unlike some other quinoline derivatives primarily used as antimalarial agents, this compound is versatile and finds applications across various fields, including synthetic organic chemistry and medicinal chemistry .
Properties
IUPAC Name |
methyl quinoline-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZCGCCFJZVRTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502345 | |
Record name | Methyl quinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51552-68-2 | |
Record name | Methyl quinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl quinoline-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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